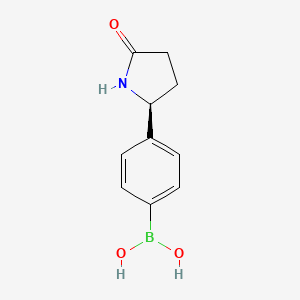
(S)-(4-(5-Oxopyrrolidin-2-yl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(4-(5-Oxopyrrolidin-2-yl)phenyl)boronic acid is a boronic acid derivative that features a pyrrolidinone ring attached to a phenylboronic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(4-(5-Oxopyrrolidin-2-yl)phenyl)boronic acid typically involves the coupling of a pyrrolidinone derivative with a boronic acid precursor. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent . The reaction conditions often include temperatures ranging from 80°C to 120°C and reaction times of several hours.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
(S)-(4-(5-Oxopyrrolidin-2-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The pyrrolidinone ring can be reduced to form pyrrolidine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres .
Major Products
Major products formed from these reactions include boronic esters, pyrrolidine derivatives, and substituted phenylboronic acids. These products are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
(S)-(4-(5-Oxopyrrolidin-2-yl)phenyl)boronic acid has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the development of enzyme inhibitors and probes for biological studies.
Industry: The compound is utilized in the production of advanced materials, such as boron-doped polymers and catalysts
Mechanism of Action
The mechanism of action of (S)-(4-(5-Oxopyrrolidin-2-yl)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid moiety. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The pyrrolidinone ring may also contribute to binding interactions with specific proteins and receptors .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other boronic acid derivatives and pyrrolidinone-containing molecules, such as:
- Phenylboronic acid
- Pyrrolidin-2-one
- (S)-4-(4-Bromophenyl)pyrrolidin-2-one
Uniqueness
(S)-(4-(5-Oxopyrrolidin-2-yl)phenyl)boronic acid is unique due to its combination of a boronic acid group and a pyrrolidinone ring. This dual functionality allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound in various research and industrial applications .
Properties
Molecular Formula |
C10H12BNO3 |
|---|---|
Molecular Weight |
205.02 g/mol |
IUPAC Name |
[4-[(2S)-5-oxopyrrolidin-2-yl]phenyl]boronic acid |
InChI |
InChI=1S/C10H12BNO3/c13-10-6-5-9(12-10)7-1-3-8(4-2-7)11(14)15/h1-4,9,14-15H,5-6H2,(H,12,13)/t9-/m0/s1 |
InChI Key |
BQHFMMPGZCIQTC-VIFPVBQESA-N |
Isomeric SMILES |
B(C1=CC=C(C=C1)[C@@H]2CCC(=O)N2)(O)O |
Canonical SMILES |
B(C1=CC=C(C=C1)C2CCC(=O)N2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


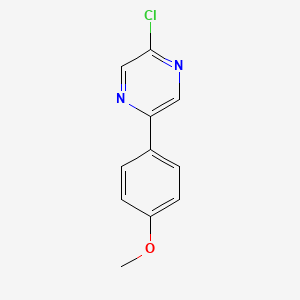
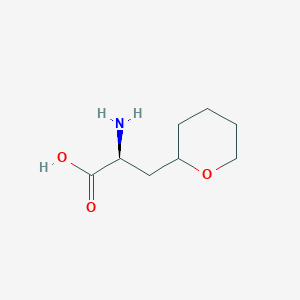

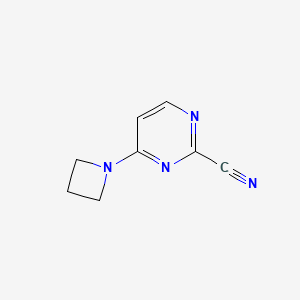
![3-(Cyclopropylmethyl)-[1,4'-bipiperidin]-4-ol](/img/structure/B13340557.png)
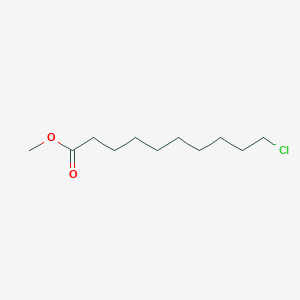

![5-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13340576.png)

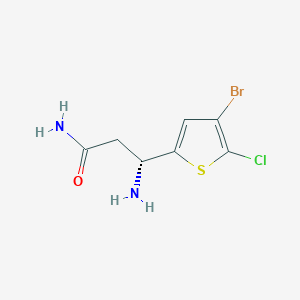
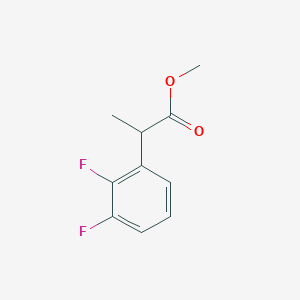


![tert-Butyl (1S,5R)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate](/img/structure/B13340625.png)
